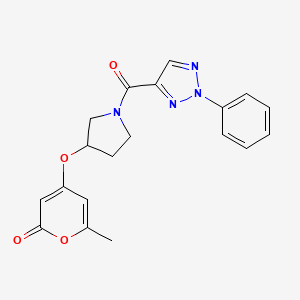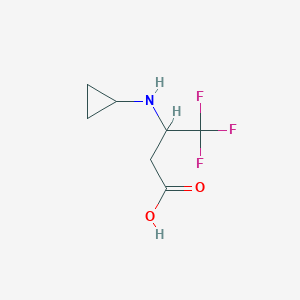
(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound. It is related to a class of compounds that have been studied for their anti-tubercular activity .
Synthesis Analysis
While specific synthesis details for “this compound” were not found, it is known that similar compounds have been synthesized for their potential anti-tubercular activity . These compounds were designed and evaluated against Mycobacterium tuberculosis H37Ra .Applications De Recherche Scientifique
Cannabinoid Receptor Research : This compound has been investigated in relation to its effects on cannabinoid receptors. For instance, research has shown that related compounds can act as inverse agonists at the human cannabinoid CB1 receptor, impacting the binding of guanosine-5'-O-(3-[35S]thio)triphosphate to these receptors (Landsman et al., 1997).
Synthesis and Reactivity : The synthesis and reactivity of compounds containing morpholinylpyrrolyl groups, similar to the structure of interest, have been extensively studied. These investigations have led to the development of various heterocycles that could be potentially relevant in medicinal chemistry (Zaki et al., 2014).
Anticancer Research : Certain derivatives of the compound have been synthesized as intermediates for biologically active compounds, which include small molecule anticancer drugs. This showcases its potential utility in the development of new anticancer therapies (Wang et al., 2016).
Anti-inflammatory Activity : Some pyrazole derivatives containing morpholino groups have been studied for their anti-inflammatory activity, indicating potential applications in developing anti-inflammatory drugs (Gadhave & Bhagwat, 2017).
Enzyme Inhibition : The compound's analogues have shown enzyme inhibitory activities, including against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, which are significant in the context of Alzheimer's disease and other neurodegenerative disorders (Cetin et al., 2021).
Molecular Docking and Synthesis of Heterocycles : The molecular interaction of related compounds with the CB1 cannabinoid receptor has been explored through molecular docking studies, contributing to the understanding of receptor-ligand interactions (Shim et al., 2002).
Antitubercular and Antifungal Activity : Novel derivatives have been synthesized and evaluated for their antitubercular and antifungal activities, demonstrating the compound’s potential in addressing infectious diseases (Syed et al., 2013).
Propriétés
IUPAC Name |
(4-morpholin-4-ylphenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-19(15-1-3-16(4-2-15)22-9-11-25-12-10-22)23-8-5-17(14-23)26-18-13-20-6-7-21-18/h1-4,6-7,13,17H,5,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVJVZHNEXIDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
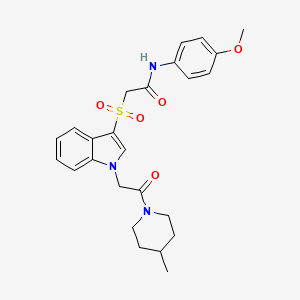
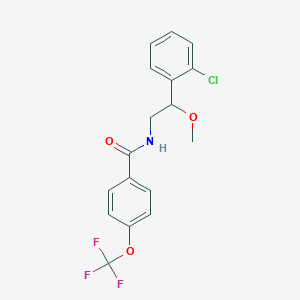
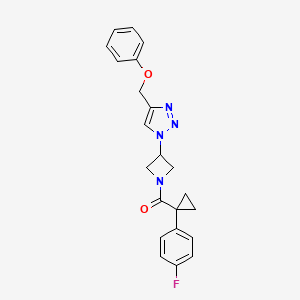
![N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2968651.png)
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2968652.png)
![2-(2-(sec-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2968656.png)
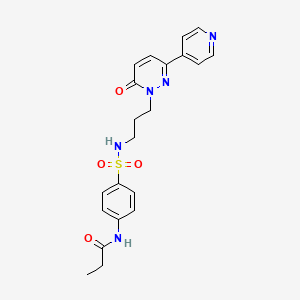
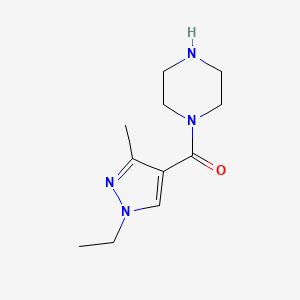
![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2968659.png)
![2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2968661.png)
![6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2968662.png)
